Cas no 937366-54-6 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole structure
937366-54-6 structure
Nombre del producto:3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Número CAS:937366-54-6
MF:C14H18BNO2
Megavatios:243.109223842621
MDL:MFCD09879158
CID:1016456
PubChem ID:53398056

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Propiedades químicas y físicas

Nombre e identificación

    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • INDOLE-3-BORONIC ACID PINACOL ESTER
    • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole
    • 5,3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2yl)indole
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)
    • CS-0137703
    • MFCD09879158
    • 3-Indoleboronic Acid Pinacol Ester
    • DTXSID60694404
    • SY029280
    • AS-41870
    • 937366-54-6
    • DB-079675
    • SCHEMBL2111365
    • PINACOL ESTER INDOLE-5-BORONIC ACID
    • WQPRSRMWYVTUTE-UHFFFAOYSA-N
    • MB08127
    • AKOS015950042
    • MDL: MFCD09879158
    • Renchi: 1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-9-16-12-8-6-5-7-10(11)12/h5-9,16H,1-4H3
    • Clave inchi: WQPRSRMWYVTUTE-UHFFFAOYSA-N
    • Sonrisas: O1C(C)(C)C(C)(C)OB1C1C2C(=CC=CC=2)NC=1

Atributos calculados

  • Calidad precisa: 243.14300
  • Masa isotópica única: 243.143
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 1
  • Complejidad: 316
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 34.2A^2
  • Peso molecular: 243.11

Propiedades experimentales

  • Denso: 1.11
  • PSA: 34.25000
  • Logp: 2.46710

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Información de Seguridad

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB480781-1 g
Indole-3-boronic acid pinacol ester, 95%; .
937366-54-6 95%
1g
€387.30 2023-05-18
TRC
I577768-50mg
Indole-3-boronic Acid Pinacol Ester
937366-54-6
50mg
$161.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208343-1g
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
937366-54-6 98%
1g
¥931.00 2024-04-24
Chemenu
CM136076-500mg
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
937366-54-6 0.95
500mg
$360 2021-08-05
abcr
AB480781-250 mg
Indole-3-boronic acid pinacol ester, 95%; .
937366-54-6 95%
250mg
€189.20 2023-05-18
Apollo Scientific
OR305200-1g
1H-Indole-3-boronic acid, pinacol ester
937366-54-6 98%
1g
£126.00 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10622-25G
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
937366-54-6 97%
25g
¥ 16,130.00 2023-04-12
abcr
AB480781-5 g
Indole-3-boronic acid pinacol ester, 95%; .
937366-54-6 95%
5g
€1196.40 2023-05-18
eNovation Chemicals LLC
Y1231677-25G
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
937366-54-6 97%
25g
$2110 2024-07-21
eNovation Chemicals LLC
Y1231677-500MG
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
937366-54-6 97%
500mg
$120 2024-07-21

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  8 h, 90 °C
Referencia
Preparation of 8-indole [4,3-c] pyrimido [1,2,4] triazole derivatives as antitumor agent
, China, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 45 min, 180 °C
Referencia
Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles
Kallepalli, Venkata A.; Shi, Feng; Paul, Sulagna; Onyeozili, Edith N.; Maleczka, Robert E.; et al, Journal of Organic Chemistry, 2009, 74(23), 9199-9201

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  20 min, 80 °C; 80 °C → rt
1.2 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ;  4 h, 80 °C
Referencia
Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors
Gilles, Philippe; Kashyap, Rudra S.; Freitas, Maria Joao; Ceusters, Sam; Van Asch, Koen; et al, European Journal of Medicinal Chemistry, 2020, 205,

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Hexane ;  4 h, 60 °C
Referencia
Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles
Tian, Ya-Ming ; Guo, Xiao-Ning ; Wu, Zhu ; Friedrich, Alexandra ; Westcott, Stephen A. ; et al, Journal of the American Chemical Society, 2020, 142(30), 13136-13144

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Tetrahydrofuran ;  24 h, reflux
1.2 Reagents: Water
Referencia
Alcohol oxidase-based enzyme-linked immunosorbent assay using latent fluorophore or chromophore
, United States, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  10 min, 80 °C
1.2 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ;  4 h, 80 °C; 80 °C → rt
1.3 Reagents: Oxygen ;  rt
Referencia
A Traceless Directing Group for C-H Borylation
Preshlock, Sean M.; Plattner, Donald L.; Maligres, Peter E.; Krska, Shane W.; Maleczka, Robert E. Jr.; et al, Angewandte Chemie, 2013, 52(49), 12915-12919

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:937366-54-6)3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
A849899
Pureza:99%
Cantidad:5g
Precio ($):536.0